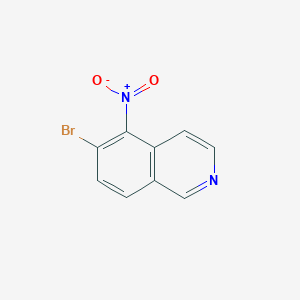

6-Bromo-5-nitroisoquinoline

説明

Overview of Isoquinoline (B145761) Derivatives in Chemical Research

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. wisdomlib.orgopenmedicinalchemistryjournal.com This structural motif is a key component in a vast array of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry. wisdomlib.orgamerigoscientific.comnih.gov The unique arrangement of atoms in the isoquinoline core imparts a range of biological activities, making these compounds a focal point of extensive research. wisdomlib.orgontosight.ai

In the realm of drug discovery and development, isoquinoline derivatives have been investigated for a wide spectrum of therapeutic applications. nih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties. wisdomlib.orgamerigoscientific.com The versatility of the isoquinoline framework allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. ontosight.aisioc-journal.cn Beyond pharmaceuticals, isoquinoline derivatives also find utility in materials science, where they are explored for creating conductive polymers and optical materials. amerigoscientific.com

Significance of Halogen and Nitro Substituents in Heterocyclic Systems

The introduction of halogen atoms (such as bromine, chlorine, fluorine, and iodine) and nitro groups onto heterocyclic rings profoundly influences their chemical reactivity and physical properties. sigmaaldrich.comwikipedia.org Halogens are versatile functional groups that can act as leaving groups in nucleophilic substitution reactions and participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net This reactivity is fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. researchgate.net

The nitro group is a strong electron-withdrawing group, which significantly impacts the electron density distribution within the heterocyclic system. wikipedia.org This electronic effect can activate the ring towards nucleophilic aromatic substitution, a key reaction for introducing a variety of functional groups. wikipedia.org Furthermore, the nitro group can be readily reduced to an amino group, which is a versatile precursor for a wide range of chemical transformations, including diazotization and acylation. orgsyn.org The presence of both halogen and nitro substituents on a heterocyclic scaffold, therefore, offers a dual handle for chemical manipulation, providing chemists with a powerful toolkit for molecular design and synthesis.

Contextualizing 6-Bromo-5-nitroisoquinoline within Halogenated Nitroisoquinoline Chemistry

This compound is a specific example of a halogenated nitroisoquinoline that embodies the chemical principles outlined above. lookchem.com Its structure, featuring a bromine atom at the 6-position and a nitro group at the 5-position of the isoquinoline core, makes it a valuable intermediate in organic synthesis. lookchem.comchemshuttle.com The presence of both the bromo and nitro groups provides orthogonal reactivity, allowing for selective transformations at different sites of the molecule. lookchem.com

This compound serves as a building block for the synthesis of more complex, biologically active molecules. lookchem.com The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-based substituents, while the nitro group can be reduced to an amine, opening up avenues for further functionalization. lookchem.com Consequently, this compound is a key player in the construction of novel isoquinoline derivatives with potential applications in medicinal chemistry and drug discovery. lookchem.comchemshuttle.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTVYJVDXKFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652983 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850197-72-7 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 6 Bromo 5 Nitroisoquinoline

Detailed synthetic procedures for 6-Bromo-5-nitroisoquinoline are not extensively documented in publicly available literature, which often focuses on its isomers like 5-bromo-8-nitroisoquinoline (B189721). orgsyn.orggoogle.comgoogle.com However, general methods for the synthesis of bromonitroisoquinolines involve a two-step process of bromination followed by nitration of the isoquinoline (B145761) core. google.com The specific regiochemistry of these reactions is highly dependent on the reaction conditions, including the choice of reagents and temperature. For instance, the bromination of isoquinoline can be directed to the 5-position using N-bromosuccinimide (NBS) in sulfuric acid at low temperatures. orgsyn.orggoogle.com Subsequent nitration can then introduce a nitro group at a different position.

The synthesis of the related compound, 5-bromo-8-nitroisoquinoline, has been achieved in a "one-pot" reaction by first brominating isoquinoline and then adding a nitrating agent without isolating the intermediate. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrN2O2 |

| Molecular Weight | 253.05 g/mol chemshuttle.comlookchem.com |

| Appearance | Solid cymitquimica.comsigmaaldrich.com |

| Purity | ≥95% chemshuttle.com, ≥97% cymitquimica.comsigmaaldrich.com |

| Boiling Point | 356.1 °C at 760 mmHg |

| Density | 1.747 g/cm³ |

| Flash Point | 169.2 °C |

| Refractive Index | 1.707 |

| Storage Temperature | Room temperature, sealed in dry conditions sigmaaldrich.com |

Data sourced from available chemical supplier information. lookchem.com

Derivatization Strategies and Synthesis of Analogues

Introduction of Additional Functional Groups

The strategic introduction of functional groups onto the 6-bromo-5-nitroisoquinoline core is a key approach to modifying its chemical properties. This can be achieved through several established synthetic transformations.

Formylation (e.g., to 4-Bromo-5-nitroisoquinoline-1-carbaldehyde)

The introduction of a formyl (-CHO) group, particularly at the C1 position of the isoquinoline (B145761) ring, is a significant modification. A common route to achieving this is through the Vilsmeier-Haack reaction. smolecule.com This reaction typically involves treating the 4-bromo-5-nitroisoquinoline (B183170) precursor with a preformed Vilsmeier reagent, which is generated from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through an iminium intermediate that is subsequently hydrolyzed to yield the aldehyde. Careful control of reaction conditions, such as temperature, is crucial for maximizing the yield of the desired product, 4-bromo-5-nitroisoquinoline-1-carbaldehyde.

The synthesis of this carbaldehyde often begins with the nitration of isoquinoline to produce 5-nitroisoquinoline (B18046), followed by selective bromination at the C4 position. smolecule.com The final formylation step at C1 completes the sequence. smolecule.com

Oxidation of Aldehyde Groups to Carboxylic Acids

The aldehyde group, once introduced, can be readily oxidized to a carboxylic acid (-COOH) group. smolecule.com This transformation opens up another avenue for derivatization, as carboxylic acids are themselves versatile functional groups. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. smolecule.com The resulting 4-bromo-5-nitroisoquinoline-1-carboxylic acid can then undergo further reactions typical of carboxylic acids, such as esterification or amide bond formation.

Alkylation and Acylation Strategies

The amino group, which can be generated from the reduction of the nitro group in this compound, is amenable to both alkylation and acylation reactions. orgsyn.orgorgsyn.org N-alkylation introduces alkyl substituents onto the nitrogen atom, while N-acylation introduces acyl groups. orgsyn.orgorgsyn.org These reactions provide a straightforward method for modifying the steric and electronic properties of the molecule.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-like reactions)

The reduction of the nitro group in this compound yields the corresponding 6-amino-5-nitroisoquinoline. This primary aromatic amine is a key intermediate for a variety of transformations initiated by diazotization. orgsyn.orgorgsyn.org Treatment of the amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, produces a diazonium salt. wikipedia.orgbyjus.commasterorganicchemistry.com

This diazonium salt is a highly versatile intermediate that can undergo a range of Sandmeyer-like reactions. wikipedia.orgorganic-chemistry.org In these reactions, the diazonium group is replaced by a variety of substituents with the aid of a copper(I) salt catalyst. wikipedia.orgbyjus.com For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce a chloro or bromo substituent, respectively. wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing halogens at specific positions on the aromatic ring. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Synthesis of Fused Heterocyclic Systems

Building upon the this compound core to create larger, fused heterocyclic systems is a significant area of synthetic exploration. These more complex structures can exhibit unique chemical and physical properties.

Formation of Biarylamines

One strategy for constructing fused systems involves the formation of biarylamines. This can be achieved through coupling reactions where the bromine atom at the C6 position of the isoquinoline ring is displaced by an amine. For example, the coupling of a bromo-isoquinoline derivative with an aniline (B41778) derivative can lead to the formation of a nitrobiarylamine. puzzlepiece.org This coupling is often facilitated by a copper-bronze catalyst in the presence of a base like potassium carbonate. puzzlepiece.org The resulting biarylamine can then serve as a precursor for intramolecular cyclization reactions to form fused heterocyclic structures.

Synthesis of Novel Ring Systems (e.g., Phenothiazines, Benzotriazoles)

The strategic placement of reactive groups on the isoquinoline core enables its elaboration into larger, fused ring systems like phenothiazines and benzotriazoles. These transformations often utilize the bromo-isoquinoline as a foundational building block.

Phenothiazines: The synthesis of phenothiazine (B1677639) derivatives fused to the isoquinoline moiety has been explored. One approach involves the coupling of a bromo-isoquinoline analogue, 6-bromo-5,8-dimethylisoquinoline, with 2-aminothiophenol. puzzlepiece.org This reaction, typically carried out using sodium hydride in a solvent like DMF, yields a sulfide (B99878) intermediate. puzzlepiece.org Subsequent diazotization of the amino group, followed by treatment with sodium azide (B81097), produces an aryl azide. puzzlepiece.org Thermolysis of this azide can then induce cyclization to form the phenothiazine ring system. puzzlepiece.org However, this process can sometimes result in a mixture of inseparable phenothiazine isomers. puzzlepiece.org

Benzotriazoles: Benzotriazoles are often not the final target but serve as crucial, stable intermediates in the construction of other complex heterocycles, such as ellipticine (B1684216). core.ac.uk The synthesis typically begins with a Goldberg coupling reaction, where a bromo-isoquinoline derivative is reacted with a substituted 2-nitroaniline (B44862) in the presence of a copper catalyst. core.ac.uk Following the successful coupling to form a diarylamine, the nitro group on the aniline portion is reduced to a primary amine using reagents like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. core.ac.uk The resulting amine is then subjected to diazotization with aqueous sodium nitrite in an acidic medium (e.g., acetic acid), which leads to the formation of the stable benzotriazole (B28993) ring. core.ac.uk This intermediate is then poised for further transformation, such as pyrolytic cyclization. core.ac.uk

Approaches to Ellipticine and its Derivatives

The isoquinoline framework is a key component in many synthetic routes toward ellipticine, a potent anti-cancer alkaloid. Bromo-isoquinolines are valuable starting materials for these multi-step syntheses.

A well-established approach utilizes the benzotriazole intermediates described previously. core.ac.uk Starting with 6-bromo-5,8-dimethylisoquinoline, it is first coupled with a substituted nitroaniline (e.g., 2-nitroaniline or 4-methoxy-2-nitroaniline) under Goldberg conditions to produce a diarylamine. puzzlepiece.orgcore.ac.uk The subsequent reduction of the nitro group and diazotization yields a key benzotriazole intermediate. core.ac.uk The final and critical step is the pyrolytic decomposition of the benzotriazole at high temperatures (around 500°C), which causes the extrusion of nitrogen gas and intramolecular cyclization to form the tetracyclic core of ellipticine or its derivatives. core.ac.uk While effective, a major drawback of this synthesis is the harsh thermal conditions required for the final cyclization step, which may limit its applicability to more sensitive derivatives. puzzlepiece.orgcore.ac.uk

| Starting Isoquinoline | Coupling Partner | Intermediate | Final Product | Yield (Pyrolysis Step) | Reference |

|---|---|---|---|---|---|

| 6-bromo-5,8-dimethylisoquinoline | 2-nitroaniline | Benzotriazole (16a) | Ellipticine (1) | 69% | core.ac.uk |

| 6-bromo-5,8-dimethylisoquinoline | 4-methoxy-2-nitroaniline | Benzotriazole (16b) | 9-methoxyellipticine (18) | 62% | core.ac.uk |

Structure-Activity Relationship (SAR) Studies in Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of isoquinoline-based compounds. Studies focus on how the nature and position of various substituents on the core structure influence its pharmacological properties.

Impact of Substituent Position and Nature on Activity

The biological activity of isoquinoline and related heterocyclic derivatives is highly sensitive to the type and placement of substituents.

In studies on 5-aza-ellipticine analogues, which share a similar heterocyclic core, the nature of the alkyl substituent at the 5-position significantly impacted cytotoxicity. nih.gov For instance, the derivative with a 5-ethyl substituent was found to be an order of magnitude more potent than the analogue with a 5-methyl group. nih.gov Conversely, in a different but related series, the 5-methyl derivative proved to be ten times more toxic than its 5-ethyl counterpart, highlighting the subtle and often unpredictable nature of SAR. nih.gov

The electronic properties of substituents also play a critical role. The presence of a strong electron-withdrawing group like a nitro group can deactivate the aromatic ring, making further functionalization challenging without prior reduction to an amine. In contrast, replacing or substituting with other groups can dramatically alter the molecule's pharmacokinetic profile. For example, the introduction of a chloro group at the C-1 position of an isoquinoline-pyridine-based antagonist improved its pharmacokinetic properties in mice but led to a more than 500-fold decrease in potency, demonstrating the delicate balance between metabolic stability and target affinity. lookchem.com

| Compound ID | Substituent at Position 5 | Relative Potency/Toxicity | Reference |

|---|---|---|---|

| 14 | Ethyl | 10x more potent than compound 11 | nih.gov |

| 11 | Methyl | - | nih.gov |

| 13 | Methyl | 10x more toxic than compound 15 | nih.gov |

| 15 | Ethyl | - | nih.gov |

Fluoro-Substituted Analogues in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

In the context of isoquinoline derivatives, fluoro-substituted analogues are of significant interest. mdpi.com Comparative studies have shown that fluorine substitution can improve metabolic stability and bioavailability when compared to nitro or methyl derivatives, making fluoro-analogues more suitable for lead compound optimization in drug discovery. The synthesis of these analogues often requires specific strategies, such as directed ortho-lithiation, to introduce the fluorine atom at the desired position on the aromatic ring. researchgate.net For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been synthesized and used as a key intermediate for transformations into various 1,8-disubstituted tetrahydroisoquinolines, which serve as building blocks for potential drug candidates. researchgate.netmdpi.com The presence of fluorine alters the electronic profile of the molecule, which can lead to more favorable interactions with biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for studying the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the system. For isoquinoline (B145761) derivatives, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. psgcas.ac.in

Density Functional Theory (DFT) has become a popular method for computational studies on aromatic and heterocyclic compounds due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. psgcas.ac.in

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. acs.org The HF method provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. psgcas.ac.in While generally less accurate than DFT for many applications due to the lack of electron correlation, HF calculations are crucial for providing a baseline and are often used in conjunction with more advanced methods. psgcas.ac.inresearchgate.net

In computational analyses of 5-substituted isoquinolines, the HF method has been used alongside DFT to calculate structural parameters and vibrational frequencies. psgcas.ac.in Comparing the results from both HF and DFT allows for a more comprehensive assessment of the theoretical predictions. For example, bond lengths calculated by both HF and B3LYP methods for 5-bromoisoquinoline (B27571) were found to be similar and consistent with experimental data. psgcas.ac.in

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a large and flexible Pople-style basis set commonly used for obtaining high-quality results for organic molecules. psgcas.ac.inpsgcas.ac.in

6-311G : This indicates a triple-split valence basis set, where core orbitals are described by a single contracted function (from 6 primitives) and valence orbitals are described by three functions (with 3, 1, and 1 primitive Gaussians, respectively).

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak interactions. psgcas.ac.in

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for greater flexibility in describing the shape of orbitals, which is crucial for accurately representing chemical bonds. psgcas.ac.in

The use of the 6-311++G(d,p) basis set in studies of related isoquinoline derivatives demonstrates its suitability for capturing the complex electronic effects of substituents like bromo and nitro groups. psgcas.ac.inresearchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including chemical reactivity and electronic transitions. The analysis of frontier molecular orbitals (FMOs) and the delocalization of charge are particularly important.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com

Calculations on related molecules like 5-bromoisoquinoline (5-BIQ) and 5-nitroisoquinoline (B18046) (5-NIQ) show that the calculated HOMO and LUMO energies indicate the potential for charge transfer to occur within the molecule. psgcas.ac.in This intramolecular charge transfer is a key feature influencing the electronic and optical properties of the molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-Bromoisoquinoline | -6.42 | -1.39 | 5.03 |

| 5-Nitroisoquinoline | -7.34 | -2.92 | 4.42 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled (donor) to empty (acceptor) orbitals within a molecule. uni-muenchen.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which aligns more closely with the intuitive Lewis structure concept. uni-muenchen.de

The stability of a molecule can be enhanced by hyperconjugative interactions, where electron density is shared between a filled bonding or lone pair orbital (donor) and an empty antibonding orbital (acceptor). The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A higher stabilization energy (E(2)) value indicates a stronger interaction.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O13 | π(N12-O14) | 52.75 |

| LP(1) O14 | π(N12-O13) | 44.97 |

| π(C8-C9) | π(C4-C10) | 22.25 |

| π(C6-C7) | π(C5-C10) | 19.85 |

Frontier Molecular Orbital (FMO) Calculations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is crucial for electrophilic reactions, while the LUMO, an electron acceptor, is key for nucleophilic reactions. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. psgcas.ac.ininnovareacademics.in

For the related compound 5-nitroisoquinoline, Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set have determined the energies of these orbitals. psgcas.ac.in These calculations show that both the HOMO and LUMO are primarily composed of π-type orbitals distributed across the isoquinoline ring system.

The introduction of a bromine atom at the C-6 position of 5-nitroisoquinoline is expected to influence these orbital energies. As an electron-withdrawing group (via induction) with lone pairs capable of π-donation, bromine will subtly modulate the electronic landscape. It is anticipated to lower the energy of both the HOMO and LUMO. The small HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule, indicating high reactivity. psgcas.ac.ininnovareacademics.in

Table 1: Calculated Frontier Molecular Orbital Energies for 5-Nitroisoquinoline

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.26432 | -7.1925 |

| ELUMO | -0.11195 | -3.0463 |

| Energy Gap (ΔE) | 0.15237 | 4.1462 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 5-nitroisoquinoline. psgcas.ac.in

The LUMO's localization is particularly important for predicting reactivity towards nucleophiles. In related nitro-aza-aromatic systems, the LUMO is often localized on the carbon atoms susceptible to nucleophilic attack, a feature enhanced by the strong electron-withdrawing nitro group. For 6-bromo-5-nitroisoquinoline, the LUMO is expected to have significant density on the carbon atoms of the pyridine (B92270) ring and the carbon atom bearing the nitro group, marking these as probable sites for nucleophilic reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is an essential computational tool that visualizes the charge distribution on the molecule's surface, providing a guide to its reactive sites. The MEP map illustrates the electrostatic potential, with different colors indicating regions of varying electron density. researchgate.net Typically, red areas signify regions of high electron density and negative potential (prone to electrophilic attack), while blue areas denote regions of electron deficiency and positive potential (prone to nucleophilic attack). innovareacademics.in

For nitroaromatic compounds, the area around the nitro group is characteristically electron-rich (red or yellow) due to the electronegative oxygen atoms. Conversely, the aromatic ring, depleted of electron density by the withdrawing effect of the nitro group, shows positive potential (blue). innovareacademics.in

In this compound, the MEP would be significantly influenced by both the nitro group at C-5 and the bromine atom at C-6.

Negative Potential: The most negative potential would be concentrated around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Strong positive potential regions (blue) are expected on the carbon atoms of the pyridine nucleus (especially C-1 and C-3) and the hydrogen atoms attached to the ring. The presence of two powerful electron-withdrawing groups (nitro and bromo) would render the entire aromatic system highly electron-deficient, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The bromine at C-6 provides a potential leaving group for such reactions.

Reactivity Descriptors

To quantify the reactivity predicted by FMO and MEP analyses, specific descriptors derived from DFT are employed.

Fukui Functions

Fukui functions are reactivity indicators that identify which atoms in a molecule have the greatest tendency to accept or donate electrons. They pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. While specific Fukui function data for this compound is unavailable, analysis of related systems provides a strong predictive model. eurjchem.comnih.gov

For an electron-deficient system like this compound, the sites for nucleophilic attack are of primary interest. The Fukui function for nucleophilic attack (f+) would be largest on the carbon atoms that can best stabilize the incoming negative charge. Given the potent electron-withdrawing nature of the adjacent nitro group and the isoquinoline nitrogen, the carbons of the pyridine ring (C-1) and the carbocyclic ring (C-4, C-8) are expected to be highly susceptible to nucleophilic attack. The C-6 position, bearing the bromine atom, is also an activated site for SNAr.

Electronic Charge Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution by partitioning the electron density into localized bonds and lone pairs, offering a more chemically intuitive model than simple atomic charges. psgcas.ac.inuni-muenchen.de NBO calculations on 5-nitroisoquinoline reveal the significant charge delocalization and hyperconjugative interactions that contribute to its stability and reactivity. psgcas.ac.in

The analysis shows a substantial positive charge on the carbon atom attached to the nitro group (C-5) and other carbons within the π-system, while the nitrogen and oxygen atoms of the nitro group carry significant negative charges. The nitrogen atom of the isoquinoline ring also carries a negative charge.

The addition of a bromine atom at C-6 would further polarize the molecule. Bromine's inductive withdrawal would increase the positive charge on the C-6 carbon and adjacent atoms, while its lone pairs could participate in resonance, donating electron density back to the ring. NBO analysis would quantify these competing effects.

Table 2: Calculated NBO Charges for Key Atoms in 5-Nitroisoquinoline

| Atom | NBO Charge (e) |

|---|---|

| C1 | 0.19 |

| N2 (ring) | -0.42 |

| C3 | 0.20 |

| C4 | -0.21 |

| C5 | 0.23 |

| C6 | -0.16 |

| N (nitro) | 0.44 |

| O (nitro) | -0.41 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 5-nitroisoquinoline. Atom numbering may differ from IUPAC. Data is illustrative of charge distribution trends. psgcas.ac.in

Computational Studies on Reaction Mechanisms

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.netresearchgate.net For this compound, two primary classes of reactions are of synthetic importance: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is highly activated towards nucleophilic attack by the combined electron-withdrawing effects of the ring nitrogen, the C-5 nitro group, and the C-6 bromo group. The bromine at C-6 serves as a good leaving group. DFT calculations can model the SNAr mechanism, which typically proceeds via a two-step addition-elimination pathway involving a stable Meisenheimer complex intermediate. Computational studies can determine the activation energies for nucleophilic attack at various positions, confirming that attack at C-6 leading to substitution of the bromide is a highly favorable pathway.

Metal-Catalyzed Cross-Coupling: The C-Br bond at the C-6 position is a prime site for transformations via metal-catalyzed reactions like Suzuki, Sonogashira, or Stille couplings. orgsyn.org Computational studies, particularly using DFT, can elucidate the complex catalytic cycles of these reactions. Such studies can model the key steps—oxidative addition, transmetalation, and reductive elimination—and analyze the influence of ligands, solvents, and substrate electronics on the reaction's feasibility and rate. For instance, calculations can show how the LUMO's localization on the C-Br bond facilitates the initial oxidative addition step with a palladium catalyst.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecules

The presence of two distinct reactive sites on the 6-bromo-5-nitroisoquinoline molecule allows for its elaboration into more complex and functionally diverse structures. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening up further avenues for functionalization.

As a starting material, this compound offers a gateway to a wide array of modified heterocyclic systems. The bromine at the 6-position can be substituted through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkynyl, and amino moieties. These transformations are instrumental in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

For instance, the Suzuki coupling reaction can be employed to introduce new carbon-carbon bonds, leading to the formation of biaryl structures. Similarly, the Sonogashira coupling allows for the incorporation of alkyne fragments, which can be further manipulated to construct more intricate heterocyclic frameworks. The Buchwald-Hartwig amination provides a direct route to N-arylated isoquinolines, a common motif in many biologically active molecules.

The dual functionality of this compound enables the synthesis of isoquinoline (B145761) scaffolds bearing a multitude of functional groups. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. This amino group can also direct further electrophilic substitution on the isoquinoline ring.

This stepwise functionalization strategy allows for the precise installation of various substituents around the isoquinoline core, leading to the creation of libraries of compounds with diverse chemical properties. These functionality-rich scaffolds are valuable intermediates in the synthesis of natural products and pharmacologically active compounds.

| Precursor Compound | Reaction Type | Resulting Scaffold |

| This compound | Suzuki Coupling | 6-Aryl-5-nitroisoquinoline |

| This compound | Sonogashira Coupling | 6-Alkynyl-5-nitroisoquinoline |

| This compound | Buchwald-Hartwig Amination | 6-Amino-5-nitroisoquinoline Derivative |

| This compound | Nitro Group Reduction | 6-Bromo-5-aminoisoquinoline |

Catalysis and Ligand Design

The isoquinoline nucleus is a well-established scaffold in the design of ligands for transition metal catalysis. The nitrogen atom in the ring can coordinate to metal centers, and substituents on the isoquinoline core can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

While direct applications of this compound in catalysis are not yet widely reported, its derivatives hold significant potential. Following functionalization at the 6-position and modification of the 5-nitro group, the resulting isoquinoline derivatives can be employed as ligands in the formation of metal complexes. These complexes can then be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

The synthetic versatility of this compound makes it an attractive starting point for the development of novel catalyst systems. By strategically introducing coordinating groups through the transformation of the bromo and nitro functionalities, new classes of isoquinoline-based ligands can be designed and synthesized. These ligands can then be complexed with various transition metals to generate catalysts with unique reactivity and selectivity profiles. The ability to systematically modify the ligand structure provides a powerful tool for catalyst optimization and the development of new catalytic methodologies.

| Ligand Precursor | Potential Coordinating Groups | Target Metal Complexes | Potential Catalytic Applications |

| 6-Functionalized-5-aminoisoquinoline | Amine, introduced functional group | Palladium, Rhodium, Iridium | Cross-coupling, Asymmetric Hydrogenation |

| 6-Functionalized-5-nitroisoquinoline | Nitro (after modification), introduced functional group | Ruthenium, Copper | Oxidation, Cycloaddition |

Medicinal Chemistry Research and Pharmacological Relevance

Anticancer Research

The isoquinoline (B145761) core is a well-established pharmacophore in the design of anticancer agents. The strategic placement of bromo and nitro functional groups on the 6- and 5-positions, respectively, provides a versatile platform for synthetic modification and targeted biological activity.

Potential as Anticancer Agents

While direct studies on the anticancer activity of 6-bromo-5-nitroisoquinoline are not extensively documented in the available literature, research on its close structural isomer, 6-bromo-5-nitroquinoline (B1267105), provides significant insight into its potential. A study evaluating a series of quinoline (B57606) derivatives identified 6-bromo-5-nitroquinoline as having notable antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) nih.gov. The compound demonstrated an ability to induce apoptosis, or programmed cell death, which is a critical mechanism for effective anticancer agents nih.gov. This activity suggests that the bromo-nitro substitution pattern on the benzo ring of the quinoline/isoquinoline scaffold is a promising feature for anticancer drug development.

Table 1: Antiproliferative Activity of 6-Bromo-5-nitroquinoline

| Cell Line | Description | Activity | Reference |

|---|---|---|---|

| C6 | Rat Glioblastoma | High Antiproliferative Activity | nih.gov |

| HeLa | Human Cervical Cancer | High Antiproliferative Activity | nih.gov |

| HT29 | Human Adenocarcinoma | High Antiproliferative Activity | nih.gov |

Development of Isoquinoline-Based Tankyrase Inhibitors

Tankyrase 1 and 2 (TNKS1/2) are enzymes in the poly(ADP-ribose) polymerase (PARP) family that have emerged as important targets in oncology, particularly due to their role in the Wnt/β-catenin signaling pathway. The 5-nitroisoquinoline (B18046) scaffold has been instrumental in the development of potent Tankyrase inhibitors.

Researchers have designed and synthesized series of isoquinolin-1(2H)-one derivatives to probe the structure-activity relationships for Tankyrase inhibition Current time information in Yonne, FR.nih.gov. The synthetic process often involves intermediates derived from 5-nitroisoquinoline. For example, 1-chloro-5-nitroisoquinoline (B1581046) serves as a key starting material for creating a library of substituted isoquinolinones Current time information in Yonne, FR.. These studies have led to the identification of highly potent inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the low nanomolar range against both TNKS1 and TNKS2 Current time information in Yonne, FR.nih.gov.

Table 2: Activity of Lead Isoquinolin-1(2H)-one Derivative (Compound 11c)

| Target | IC50 (µM) | Assay | Reference |

|---|---|---|---|

| TNKS1 | 0.009 | Enzymatic Assay | Current time information in Yonne, FR.nih.gov |

| TNKS2 | 0.003 | Enzymatic Assay | Current time information in Yonne, FR.nih.gov |

| Wnt Signaling | 0.029 | DLD-1 SuperTopFlash Assay | Current time information in Yonne, FR.nih.gov |

The success of these derivatives underscores the value of the 5-nitroisoquinoline core in generating molecules that can effectively target key enzymatic pathways in cancer.

Derivatization for Cancer Treatment (e.g., Ellipticine (B1684216) Derivatives)

Ellipticine and its derivatives are a class of anticancer agents known to function primarily through DNA intercalation and inhibition of topoisomerase II. While various synthetic routes to the ellipticine scaffold have been developed, a direct derivatization pathway starting from this compound is not described in the reviewed scientific literature. The established syntheses of ellipticine typically employ different precursors, such as substituted indoles and pyridines.

Antimalarial Activity

The quinoline ring system is the foundation for some of the most important antimalarial drugs in history, including chloroquine (B1663885) and quinine. Consequently, the isoquinoline scaffold, as a structural isomer, is also of significant interest in the search for new antimalarial agents. Furthermore, nitroaromatic compounds are known to possess antiparasitic properties, suggesting that this compound could be a relevant structure for investigation nih.gov.

Evaluation of Mutagenic and Chromosome-Damaging Activities of Derivatives

A critical aspect of drug development, especially for nitroaromatic compounds, is the assessment of their potential genotoxicity. A comprehensive study investigated the mutagenic and chromosome-damaging activities of 22 different 5-nitroisoquinoline derivatives dntb.gov.ua. This research utilized standard toxicological assays to understand the biological effects of these compounds at the genetic level.

The primary methods employed were:

Salmonella Mutagenicity Test (Ames Test): This assay uses specific strains of Salmonella typhimurium with pre-existing mutations in the histidine operon to detect the ability of a chemical to cause mutations. The study likely used strains such as TA98 and TA100, along with their nitroreductase-deficient counterparts (e.g., TA98NR), to determine if the mutagenic activity was dependent on the metabolic reduction of the nitro group dntb.gov.uaacs.org. A positive result in standard strains but a negative or significantly reduced result in nitroreductase-deficient strains would implicate the nitro group as the source of mutagenicity.

Cytokinesis-Blocked Micronucleus Assay: This in-vitro test on mammalian cells is used to detect damage to chromosomes. The formation of micronuclei is a sign of chromosomal breakage or loss (clastogenic or aneugenic events).

The title of the study, "Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines," strongly indicates that their findings confirmed the central role of the nitro group in the genotoxicity of this class of compounds dntb.gov.ua.

Mechanism of Action and DNA Damage

The biological activity of many nitroaromatic compounds, including their therapeutic and toxic effects, is intrinsically linked to the chemical reduction of the nitro group nih.gov. This process is the cornerstone of their mechanism of action.

The mechanism proceeds via the following steps:

Enzymatic Nitroreduction: Inside a biological system (such as a parasite, bacterium, or mammalian cell), the nitro group (-NO2) of the 5-nitroisoquinoline derivative undergoes a one-electron reduction catalyzed by nitroreductase enzymes nih.govacs.org.

Formation of Reactive Intermediates: This reduction generates highly reactive intermediates, such as the nitroso (-NO) and hydroxylamino (-NHOH) derivatives.

DNA Adduct Formation: These electrophilic intermediates can covalently bind to nucleophilic sites on DNA bases, particularly guanine, forming DNA adducts nih.gov.

Induction of DNA Damage: These adducts are bulky lesions on the DNA strand that disrupt its normal structure and function. This damage can stall DNA replication and transcription, leading to cytotoxicity in target cells like cancer cells or malaria parasites . In host cells, if this damage is not properly repaired, it can lead to mutations and chromosomal aberrations, which explains the mutagenic effects observed in toxicological assays nih.gov.

Therefore, the mechanism by which 5-nitroisoquinoline derivatives exert their biological effects involves the metabolic activation of the nitro group to species that directly damage DNA. This dual nature underlies both their potential as therapeutic agents and their risk of genotoxicity.

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives is a key area of investigation. semanticscholar.orgmdpi.com Various substitutions on the isoquinoline core have been shown to yield compounds with significant activity against a range of microbial pathogens. semanticscholar.org

Activity Against Bacterial Strains

While specific studies on the antimicrobial activity of this compound are not extensively detailed in the available research, the broader class of isoquinoline derivatives has demonstrated notable antibacterial effects. For instance, certain alkynyl isoquinolines have shown potent bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Research into other substituted isoquinolines has confirmed their activity against both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of a nitro group, as seen in 5-nitroisoquinoline derivatives, is a strategy employed in the development of potential antimalarial drugs, which also involves targeting microbial cells. sigmaaldrich.com The presence of both a bromo and a nitro group on the isoquinoline scaffold suggests that this compound is a compound of interest for evaluation against various bacterial strains.

Interactive Data Table: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Class | Bacterial Strain(s) | Activity Noted |

| Alkynyl Isoquinolines | Gram-positive bacteria (e.g., MRSA) | Strong bactericidal activity mdpi.com |

| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium | Antibacterial properties against some Gram-positive pathogens mdpi.com |

| General Isoquinoline Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial potential semanticscholar.orgmdpi.com |

Generation of Reactive Oxygen Species in Microbial Cells

A proposed mechanism for the antimicrobial action of certain compounds is the generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and cell death. nih.govnih.gov ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, can damage cellular components like DNA, proteins, and lipids. nih.gov While direct evidence linking this compound to ROS production in bacteria is not prominent in the literature, nitroaromatic compounds, in general, are known to be capable of undergoing redox cycling that can lead to the formation of ROS. This mechanism is an important area of investigation for understanding the lethal effects of various antimicrobial agents. nih.gov The cellular response to lethal stressors, including certain antibiotics, can involve a cascade of ROS, suggesting that this could be a potential, though not yet confirmed, mechanism of action for nitro-substituted isoquinolines. nih.gov

Biological Probes and Sensors

Beyond therapeutic applications, the unique chemical structures of isoquinoline derivatives make them valuable in the development of tools for biological research, such as fluorescent probes.

Fluorescent Probes for Intracellular Monitoring (pH, Redox Potential)

Fluorescent probes are essential for monitoring dynamic processes within living cells, such as changes in intracellular pH and redox potential. aatbio.com The development of novel dyes with specific properties is crucial for advancing cellular biology research. This compound has been identified as a synthetic intermediate in the creation of new fluorescent dyes. uni-goettingen.de The design of effective intracellular probes requires careful consideration of factors like pKa, which should match the pH of the cellular compartment being studied, such as the cytosol (pH ~6.8-7.4) or acidic organelles like lysosomes (pH ~4.5-6.0). aatbio.com The chemical properties of this compound make it a useful building block for larger, more complex molecules designed to fluoresce in response to specific intracellular conditions.

Considerations in Drug Development

The journey from a promising chemical scaffold to a clinically approved drug is complex, requiring extensive optimization of its pharmacological profile.

Optimization of Safety and Efficacy Profiles

For isoquinoline derivatives, the drug development process focuses on enhancing their therapeutic efficacy while minimizing potential toxicity. researchoutreach.orgeurekaselect.com Strategies such as fragment-based drug discovery are employed to design potent and selective inhibitors of specific biological targets. researchoutreach.org This involves synthesizing libraries of derivatives with substitutions at various positions on the isoquinoline ring to identify compounds with improved activity and safety. researchoutreach.org The ultimate goal is to develop drug candidates that exhibit a favorable benefit-risk profile. researchoutreach.org Preclinical trials are essential to evaluate the efficacy, safety, and tolerability of these optimized compounds before they can be considered for clinical trials in humans. researchoutreach.org

Impact of Fluorine Substitution on Drug Properties

The strategic incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. While specific research on the impact of fluorine substitution on this compound is not available in the public domain, the well-established principles of fluorine's effects on drug properties can be extrapolated to hypothesize its potential influence on this particular scaffold.

The introduction of fluorine can significantly alter a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Consequently, replacing a hydrogen atom with fluorine at a metabolically vulnerable position on the this compound core could block oxidative metabolism at that site, potentially leading to a longer biological half-life and improved bioavailability. chemxyne.com

Fluorine's high electronegativity can also influence the acidity or basicity (pKa) of nearby functional groups through inductive effects. chemxyne.com In the context of this compound, the introduction of a fluorine atom on the isoquinoline ring could modulate the basicity of the nitrogen atom. This alteration in pKa can, in turn, affect the compound's solubility, membrane permeability, and interaction with biological targets. mdpi.com

Furthermore, fluorine substitution can impact a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is position-dependent. For instance, fluorination of an aromatic ring generally increases lipophilicity, which could enhance membrane permeability. mdpi.com Conversely, adding fluorine to an aliphatic side chain might decrease lipophilicity. The specific placement of fluorine on the this compound structure would therefore be crucial in fine-tuning its lipophilic character to optimize its pharmacokinetic profile.

Finally, fluorine atoms can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. chemxyne.com These interactions can enhance the binding affinity and selectivity of a compound for its target protein. Therefore, the judicious placement of fluorine on the this compound scaffold could potentially lead to analogues with improved pharmacological potency and a more desirable therapeutic profile. While empirical data for this specific compound is lacking, the foundational principles of medicinal chemistry strongly suggest that fluorination would be a viable strategy to modulate its drug-like properties.

| Feature | General Impact of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. |

| Lipophilicity | Can be increased or decreased depending on the position of the fluorine atom. |

| pKa | Modulated through inductive effects, altering the basicity of the isoquinoline nitrogen. |

| Binding Affinity | Potentially enhanced through unique non-covalent interactions with target proteins. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways

The synthesis and functionalization of the isoquinoline (B145761) core are central to unlocking the potential of its derivatives. While traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been well-established, contemporary research is focused on developing more efficient and novel reaction pathways.

A significant area of exploration is the application of visible-light photoredox catalysis . This technique offers a powerful and mild approach for a variety of chemical transformations. For isoquinoline derivatives, photoredox catalysis can enable C-H functionalization, allowing for the direct introduction of new substituents onto the heterocyclic ring under ambient conditions. This methodology avoids the harsh reagents and conditions often associated with classical methods. The development of photoredox-mediated reactions for the synthesis of β-nitro ketones from geminal bromonitroalkanes showcases the potential of this approach for creating complex molecules with nitro functionalities.

Furthermore, the bromine atom in 6-Bromo-5-nitroisoquinoline serves as a versatile handle for various cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds, enabling the introduction of a wide array of functional groups at the 6-position of the isoquinoline ring. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Another avenue of research involves the exploration of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the isoquinoline ring, making it more susceptible to nucleophilic attack. This allows for the displacement of the bromine atom by various nucleophiles, providing a direct route to a diverse range of 6-substituted-5-nitroisoquinolines. Theoretical studies using density functional theory (DFT) can help in understanding the factors that control the reaction direction and rate in nucleophilic aromatic substitutions of nitroaromatic compounds.

| Reaction Type | Description | Potential Advantage |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations for C-H functionalization and bond formation. | Mild reaction conditions, high selectivity, and functional group tolerance. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) that form new C-C bonds at the site of the bromine atom. | High versatility in introducing a wide range of substituents. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the bromine atom by a nucleophile, activated by the electron-withdrawing nitro group. | Direct and efficient method for introducing heteroatom-based functional groups. |

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound and its derivatives is a key research focus. Traditional synthetic routes often involve the use of hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant environmental concerns.

Energy-efficient processes , such as microwave-assisted synthesis, are also being investigated. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. Furthermore, catalyst-free reactions that proceed under mild conditions are highly desirable as they simplify the purification process and minimize waste generation. The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also economically viable and environmentally responsible.

| Sustainable Approach | Principle | Benefit |

| Recyclable Catalysts | Use of solid-supported or easily separable catalysts. | Reduced waste, lower cost, and improved process efficiency. |

| Benign Solvents | Replacement of hazardous organic solvents with water or greener alternatives. | Reduced environmental impact and improved safety. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Shorter reaction times, lower energy consumption, and often higher yields. |

| Catalyst-Free Reactions | Designing reactions that proceed without the need for a catalyst. | Simplified purification, reduced cost, and elimination of catalyst-related waste. |

Advanced Materials Science Applications

The unique electronic properties conferred by the bromo and nitro substituents on the aromatic isoquinoline framework suggest that this compound could serve as a valuable precursor for advanced functional materials. Nitroaromatic compounds are known to be key components in the synthesis of a variety of materials, including dyes, polymers, and explosives.

Furthermore, the presence of the nitro group makes these compounds potential explosophores , the functional group responsible for the explosive properties of a molecule. While this highlights a need for careful handling, it also suggests potential applications in the development of energetic materials, where the controlled release of energy is desired. The high nitrogen content and the potential for the formation of stable gaseous products like N2 upon decomposition are characteristic features of many energetic materials.

Computational-Aided Drug Discovery and Design

In modern drug discovery, computational methods play a crucial role in the rational design and optimization of new therapeutic agents. This compound, as a versatile chemical scaffold, is a prime candidate for such in silico studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method can be used to screen virtual libraries of this compound derivatives against specific biological targets to identify potential lead compounds. By analyzing the binding modes and interactions, researchers can prioritize which compounds to synthesize and test experimentally, thereby saving time and resources.

Another important aspect of computational drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can assess the drug-likeness of a compound and identify potential liabilities early in the drug discovery process. By predicting properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, these tools help in the design of molecules with more favorable pharmacokinetic and safety profiles.

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts the binding affinity and orientation of a ligand to a biological target. | Can identify potential protein targets and guide the design of more potent inhibitors. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicological properties of a compound. | Helps in the early identification of potential liabilities and guides the optimization of drug-like properties. |

Investigation of Complex Biological Interactions

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group. This is a key area of investigation for understanding the potential therapeutic effects and toxicity of this compound and its derivatives.

The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can then interact with various cellular macromolecules, including DNA, proteins, and lipids, leading to a range of biological effects.

For example, in the context of antimicrobial activity, these reactive intermediates can cause oxidative stress and damage to essential cellular components of pathogenic microorganisms, leading to cell death. In cancer therapy, the bioreduction of nitroaromatic compounds can be exploited to selectively target hypoxic tumor cells, where the low oxygen levels favor the reduction of the nitro group.

However, the same reactive intermediates can also be responsible for the toxicity of nitroaromatic compounds. Damage to host cells can lead to side effects, and the interaction of metabolites with DNA can raise concerns about mutagenicity and carcinogenicity. Therefore, a thorough investigation of the metabolic pathways and the nature of the interactions of the resulting metabolites with biological systems is crucial for the safe and effective development of any drug candidate based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for regioselective nitration and bromination in 6-Bromo-5-nitroisoquinoline synthesis?

- Methodological Answer: The synthesis involves sequential halogenation and nitration. Isoquinoline undergoes bromination at position 6 using Br₂ in the presence of Ag₂SO₄ and H₂SO₄ to form 6-bromoisoquinoline. Subsequent nitration with HNO₃/H₂SO₄ preferentially targets position 5 due to the electron-directing effects of the bromine substituent. Reaction temperature (0–10°C) and stoichiometric control are critical to minimize byproducts like 8-nitro derivatives .

Q. How can spectroscopic techniques confirm the substitution pattern of this compound?

- Methodological Answer: ¹H/¹³C NMR identifies aromatic proton environments: deshielded protons near electron-withdrawing groups (e.g., NO₂ at C5) show distinct splitting patterns. X-ray crystallography resolves spatial arrangements, while mass spectrometry (HRMS) confirms molecular weight (e.g., 257.97 g/mol). IR spectroscopy detects NO₂ stretching vibrations (~1520 cm⁻¹) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers. Decomposition risks arise from moisture (hydrolysis of nitro groups) and prolonged exposure to heat (>40°C). Purity (>95%) should be verified via HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo groups influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine at C6 acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. The nitro group at C5 withdraws electron density, polarizing the C-Br bond and accelerating oxidative addition with Pd catalysts. Computational studies (DFT) predict charge distribution and transition-state barriers for reaction optimization .

Q. What strategies mitigate competing side reactions during multi-step synthesis?

- Methodological Answer:

- Protecting Groups: Temporarily mask reactive sites (e.g., nitro reduction) using Boc or acetyl groups.

- Sequential Halogenation: Bromination before nitration avoids steric hindrance and directs nitro placement.

- Catalytic Optimization: Use Pd(OAc)₂/XPhos for selective cross-coupling, minimizing dehalogenation .

Q. What biological assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) models binding to DNA topoisomerase II or kinase active sites. MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradictions and Resolution

- Nitration Regioselectivity: reports preferential nitration at C5 in isoquinoline, but competing C8 substitution (~10%) may occur. Resolution: Use low temperatures and excess H₂SO₄ to favor C5 .

- Bromination Efficiency: BenchChem (unreliable) claims >95% yields, while notes challenges with Ag₂SO₄ catalyst recovery. Resolution: Optimize Br₂ stoichiometry (1.1 eq.) and catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。